2-Nitrophenyl myristate
Overview
Description
It is an organic compound with the molecular formula C20H31NO4 and a molecular weight of 349.46 g/mol . This compound is primarily utilized as a substrate in enzymatic assays and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl myristate typically involves the esterification of 2-nitrophenol with tetradecanoic acid (myristic acid). The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters would be essential for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl myristate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and tetradecanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Hydrogen gas with a metal catalyst, or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.
Major Products
Hydrolysis: 2-nitrophenol and tetradecanoic acid.
Reduction: 2-aminophenyl tetradecanoate.
Substitution: Various substituted phenyl tetradecanoates depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl myristate is widely used in scientific research due to its versatility. Some of its applications include:
Enzymatic Assays: It serves as a substrate for lipase and esterase enzymes, allowing researchers to study enzyme kinetics and inhibition.
Biochemical Research: Used as a model compound in studies of ester hydrolysis and other biochemical processes.
Pharmaceutical Research: Investigated for its potential role in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl myristate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, where the ester bond is cleaved, resulting in the formation of 2-nitrophenol and tetradecanoic acid. This process is often used to measure enzyme activity and study enzyme-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
2-nitrophenyl acetate: Another ester used in enzymatic assays, but with a shorter acyl chain.
4-nitrophenyl myristate: Similar to 2-Nitrophenyl myristate but with the nitro group in the para position.
2-aminophenyl tetradecanoate: The reduced form of this compound, where the nitro group is converted to an amino group.
Uniqueness
This compound is unique due to its specific structure, which combines a long acyl chain with a nitrophenyl group. This combination allows it to serve as a versatile substrate in various biochemical assays and research applications. Its distinct properties make it particularly useful for studying enzyme kinetics and mechanisms .
Properties
IUPAC Name |
(2-nitrophenyl) tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(22)25-19-16-14-13-15-18(19)21(23)24/h13-16H,2-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJSENBBKMWKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401234 | |
Record name | (2-nitrophenyl) Tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59986-46-8 | |
Record name | (2-nitrophenyl) Tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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